![molecular formula C15H15N3O B1396439 2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1338666-95-7](/img/structure/B1396439.png)
2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
説明
“2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is a chemical compound with the molecular formula C15H15N3O . It belongs to the class of nitrogen ring junction heterocyclic compounds . This compound is part of the pyrazolo[1,5-a]pyrazin-4(5H)-one family, which has been studied for its potential applications in medicinal chemistry and drug molecule production .
Synthesis Analysis
The synthesis of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one, including “2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one”, has been reported in the literature . The synthesis involves the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine . This reaction is performed under microwave-assisted one-step and solvent-free conditions, resulting in a good yield .
Molecular Structure Analysis
The molecular structure of “2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” has been confirmed by various analytical techniques such as IR, (1)H NMR, HRMS and X-ray crystal diffraction . These techniques provide detailed information about the molecular structure and confirm the presence of the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety .
科学的研究の応用
Anti-inflammatory Properties
Compounds with structural modifications on pyrazolo[1,5-a]pyrazine have been synthesized and studied for their anti-inflammatory properties. Specific alterations, such as the introduction of a longer side chain and substitution at particular positions, have shown significant anti-inflammatory activity. Notably, some derivatives, like 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, demonstrated higher activity and a better therapeutic index than standard reference drugs, along with a lack of ulcerogenic activity, suggesting potential anti-ulcerogenic properties (Auzzi et al., 1983).
Antimicrobial Effects
Novel pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moiety have shown promising antimicrobial activity. Structural variations, such as the presence of one sulfone group, have been found to enhance the effectiveness against various bacteria and fungi, exceeding the activity of some reference drugs (Alsaedi et al., 2019).
Potential in Neurodegenerative Disorder Treatment
Novel spiro- and pyrazolo[1,5-c]quinazoline derivatives have been designed and synthesized as potential cholinesterase inhibitors. These compounds have shown moderate inhibitory activity against acetylcholinesterase, indicating potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease. Molecular docking studies further suggest that these compounds might have mechanisms of action similar to established Alzheimer's drugs (Gálvez et al., 2018).
Anti-HIV Potential
Pyrazolo[3,4-d]thiazole hybrids have been synthesized and studied for their potential as anti-HIV-1 NNRT inhibitors. The synthetic process involved the formation of various thiazole derivatives, and the resulting compounds were found to have potent RT inhibition activity, indicating their potential in HIV treatment (Kasralikar et al., 2019).
特性
IUPAC Name |
2-(4-propan-2-ylphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10(2)11-3-5-12(6-4-11)13-9-14-15(19)16-7-8-18(14)17-13/h3-10H,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLLPDPHIWGIOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



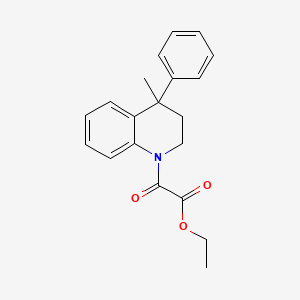
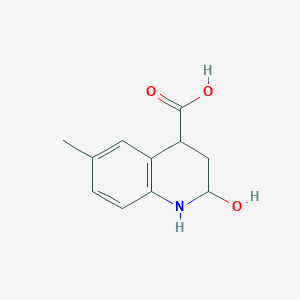
![Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate](/img/structure/B1396361.png)
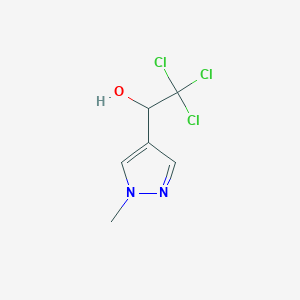
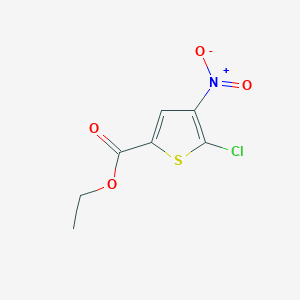

![2-[(4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396366.png)
![5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride](/img/structure/B1396369.png)
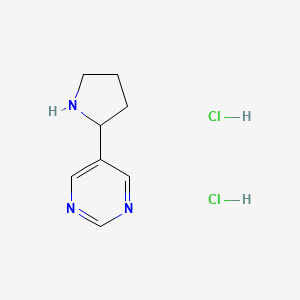
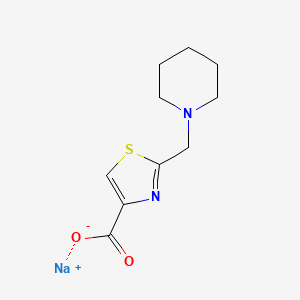
![4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole](/img/structure/B1396376.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1396377.png)
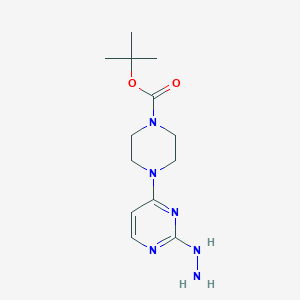
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396379.png)